

Glutaric Anhydride: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Glutaric anhydride*

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An In-depth Review of the Physicochemical Properties, Synthesis, Reactivity, and Analytical Methods for **Glutaric Anhydride** (CAS No: 108-55-4).

Glutaric anhydride is a versatile cyclic anhydride widely employed as a key intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.^{[1][2]} Its reactivity, stemming from the strained five-membered ring, makes it a valuable building block for introducing a five-carbon chain with terminal reactive groups. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in biological contexts.

Core Physicochemical and Toxicological Data

Glutaric anhydride is a white crystalline solid at room temperature.^[1] Key quantitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **Glutaric Anhydride**

Property	Value	References
CAS Number	108-55-4	[1][2][3][4][5][6][7][8][9]
Molecular Weight	114.10 g/mol	[1][3][4][6][9]
Molecular Formula	C ₅ H ₆ O ₃	[4][5][6][9]
Synonyms	Dihydro-2H-pyran-2,6(3H)-dione, Pentanedioic anhydride	[2][4][6]
Melting Point	50-57 °C	[1][4][6]
Boiling Point	287 °C (at 760 mmHg); 150 °C (at 10 mmHg)	[4][6]
Appearance	White crystalline powder or flakes	[1][3][4]
Purity	≥ 95-99%	[4][6]

Table 2: Acute Toxicity Data for **Glutaric Anhydride**

Test	Species	Route	LD50 Value
Acute Oral LD50	Rat (male)	Peroral	1.41 g/kg
Acute Oral LD50	Rat (female)	Peroral	0.54 g/kg
Acute Dermal LD50	Rabbit (male)	Percutaneous	6.25 g/kg
Acute Dermal LD50	Rabbit (female)	Percutaneous	5.66 g/kg

Data sourced from a study on the acute toxicity, primary irritancy, and skin sensitizing potential of **glutaric anhydride**.

Synthesis and Reactivity

The primary route for synthesizing **glutaric anhydride** is through the dehydration of its parent dicarboxylic acid, glutaric acid. This can be accomplished through heating or by using a dehydrating agent. The reactivity of **glutaric anhydride** is dominated by the electrophilicity of

its carbonyl carbons, making it susceptible to nucleophilic attack. This ring-opening reaction is fundamental to its utility in chemical synthesis.

General synthesis and reactivity of **glutaric anhydride**.

Experimental Protocol: Synthesis of Glutaric Anhydride from Glutaric Acid

This protocol describes the synthesis of **glutaric anhydride** via dehydration of glutaric acid using acetic anhydride as the dehydrating agent.

Materials:

- Glutaric Acid
- Acetic Anhydride (technical grade)
- Round-bottom flask (200 mL)
- Reflux condenser
- Heating mantle or steam bath
- Distillation apparatus

Procedure:

- Place a sample of glutaric acid into the round-bottom flask.
- Add an excess of acetic anhydride to the flask. For example, for every mole of glutaric acid, use approximately 1.2 to 1.5 moles of acetic anhydride.
- Attach the reflux condenser to the flask and ensure a water supply is connected.
- Gently heat the mixture under reflux for 1-2 hours. A steam bath or a heating mantle set to a low temperature is suitable.
- After the reflux period, reconfigure the apparatus for distillation.

- Distill off the excess acetic anhydride and the acetic acid byproduct at atmospheric pressure.
- Once the lower boiling point components are removed, distill the remaining residue under reduced pressure.
- Collect the fraction corresponding to the boiling point of **glutaric anhydride** (approximately 178-188°C at 0.5-1 mmHg, though this may vary with pressure). The product will solidify upon cooling.

This protocol is a representative method based on general procedures for anhydride synthesis, such as those described for substituted **glutaric anhydrides**.

Applications in Drug Development and Polymer Chemistry

Glutaric anhydride is a precursor in the production of a variety of active pharmaceutical ingredients (APIs) and polymers.[2] Its bifunctional nature after ring-opening allows it to act as a linker or a building block in more complex molecules. In polymer chemistry, it is used as a monomer for polyesters and polyamides and as a crosslinking agent to enhance the mechanical and thermal properties of materials.[5]

Experimental Protocol: Ring-Opening Copolymerization of Glutaric Anhydride and an Epoxide

This protocol outlines a general procedure for the synthesis of a polyester via the ring-opening copolymerization of **glutaric anhydride** and an epoxide, a common method for creating polyesters with alternating monomer units.

Materials:

- **Glutaric Anhydride**
- An epoxide monomer (e.g., propylene oxide, cyclohexene oxide)
- A suitable catalyst (e.g., a chromium(III) or zinc-based complex)
- A nucleophilic co-catalyst (if required by the primary catalyst)

- Anhydrous toluene or other suitable solvent
- Schlenk flask or similar reaction vessel for inert atmosphere reactions
- Magnetic stirrer and hotplate

Procedure:

- Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
- To the reaction vessel, add the catalyst and any co-catalyst under an inert atmosphere.
- Add the desired amount of **glutaric anhydride** and anhydrous solvent.
- Stir the mixture until the solids are dissolved or well-suspended.
- Using a syringe, add the epoxide monomer to the reaction mixture.
- Heat the reaction to the desired temperature (e.g., 40-100 °C) and stir for the required reaction time (e.g., 1-24 hours), monitoring the progress by techniques such as ^1H NMR spectroscopy if desired.
- After the reaction is complete, cool the mixture to room temperature.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
- Collect the precipitated polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of **glutaric anhydride** and quantifying any related substances, such as its hydrolysis product, glutaric acid, or other dicarboxylic acids.

Table 3: HPLC Method for Determination of Related Substances

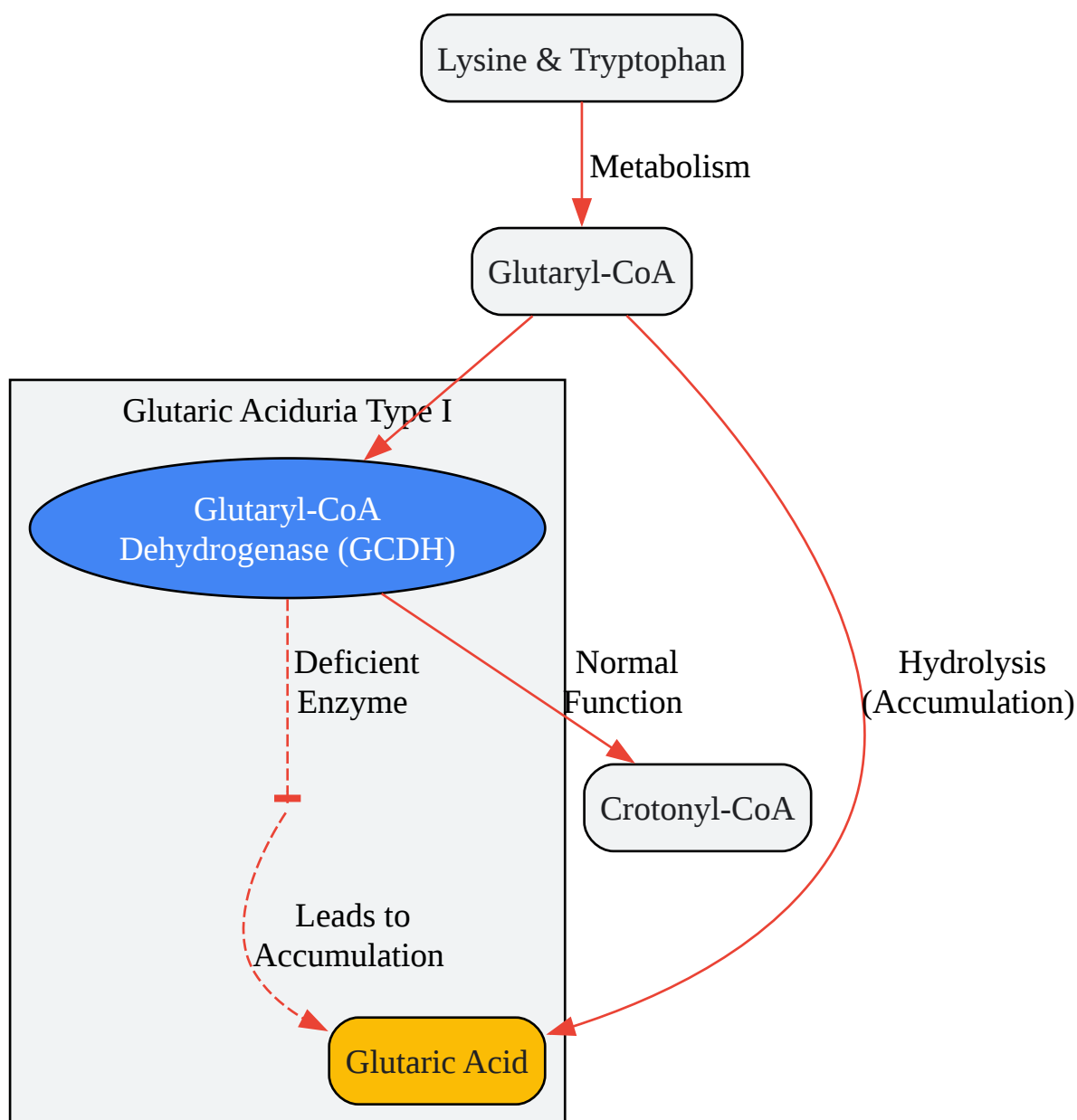
Parameter	Condition
Column	Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase	Methanol : 0.1% Phosphoric Acid Solution (3:97 v/v)
Flow Rate	0.9 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	20 µL

This method is suitable for the determination of related substances such as succinic acid and adipic acid in **glutaric anhydride**.

Workflow for HPLC analysis of **glutaric anhydride**.

Biological Context: The Link to Glutaric Acid Metabolism

While **glutaric anhydride** itself is a synthetic reagent, its hydrolysis product, glutaric acid, is a naturally occurring metabolite in the breakdown pathway of the amino acids lysine and tryptophan.[8] A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaric acid and its derivatives, causing the inherited metabolic disorder glutaric aciduria type I (GA-I).[3][10] This condition can result in severe neurological damage.[3] Understanding this metabolic pathway is crucial for researchers in drug development, particularly those working on therapies for metabolic disorders.



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Metabolic pathway of glutaric acid and its role in glutaric aciduria type I.

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